5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride
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Overview
Description
5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride is a synthetic compound often used in peptide synthesis. It is known for its role as a building block in the synthesis of peptides and proteins, particularly in the field of solid-phase peptide synthesis (SPPS). The compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride typically involves the protection of the amino group of arginine with the Fmoc group. This can be achieved through the reaction of arginine with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected arginine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, which are crucial for various biological and chemical studies .
Scientific Research Applications
5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of arginine during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide or protein .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arginine: Similar in structure but without the carbamimidamido group.
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ornithine: Similar to Fmoc-arginine but with a different side chain.
Uniqueness
5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride is unique due to its specific structure, which includes both the Fmoc protecting group and the carbamimidamido group. This combination allows for specific applications in peptide synthesis, providing a versatile tool for researchers in various fields .
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVPGWVXDVZUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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